molecular formula C15H8FN3O2S2 B2692152 N-(6-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-64-5

N-(6-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

Cat. No. B2692152
CAS RN: 862976-64-5
M. Wt: 345.37
InChI Key: IMIGGQYIQJBUQY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including benzothiazole and dioxolobenzothiazole. These types of compounds often exhibit interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and dioxolobenzothiazole rings. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and a fluorine atom. The presence of nitrogen and sulfur atoms in the rings also adds to the complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could influence its reactivity and the heterocyclic rings could influence its stability .

Scientific Research Applications

Antitumor Properties

Several studies have demonstrated the potent antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, highlighting their selective cytotoxic activity against various cancer cell lines. These compounds, through structural modifications like fluorination, have shown enhanced activity and manageable toxic side effects, making them suitable for clinical evaluation (Bradshaw et al., 2002). Further research on isoxazole derivatives of benzothiazole compounds has indicated their ability to induce apoptosis in cancer cells by regulating the cell cycle and activating p53 via mitochondrial-dependent pathways (Kumbhare et al., 2014).

Antibacterial Activity

Novel fluoroquinolone derivatives bearing an N-thiomide linkage with 6-substituted-2-aminobenzothiazole have shown significant antibacterial potential against a variety of bacterial strains, such as Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antibacterial therapies (Sharma et al., 2017). Additionally, fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have been identified for their antimicrobial and anticancer activity, promising avenues for further medicinal chemistry research (Kumbhare et al., 2014).

Antifungal and Antimicrobial Activities

A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides demonstrated notable antibacterial and antifungal activities, hinting at their potential in addressing multi-resistant microbial infections (Pejchal et al., 2015).

Pharmaceutical Development

The development of amino acid prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles has addressed formulation and bioavailability challenges, with certain prodrugs exhibiting favorable pharmaceutical properties for parenteral administration in clinical settings (Hutchinson et al., 2002).

Analytical Applications

The use of 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters showcases its utility in analytical chemistry, particularly for high-speed, online microdialysis-capillary electrophoresis assays (Klinker & Bowser, 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzothiazoles are known to have various biological activities, including antimicrobial, antifungal, and anticancer activities .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FN3O2S2/c16-7-1-2-8-12(3-7)22-14(17-8)19-15-18-9-4-10-11(21-6-20-10)5-13(9)23-15/h1-5H,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIGGQYIQJBUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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